5-Bromo-2-(perfluoroethyl)pyrimidine

Description

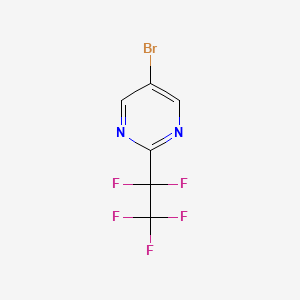

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(1,1,2,2,2-pentafluoroethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF5N2/c7-3-1-13-4(14-2-3)5(8,9)6(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIDYQPHVZLMDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(C(F)(F)F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF5N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 5 Bromo 2 Perfluoroethyl Pyrimidine

Cross-Coupling Reactions at the Bromine Center

The bromine atom on the pyrimidine (B1678525) ring serves as a versatile handle for introducing a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. nih.gov

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.govnih.gov It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron byproducts. nih.gov

The Suzuki-Miyaura coupling of 5-Bromo-2-(perfluoroethyl)pyrimidine has been explored with a variety of aryl and heteroaryl boronic acids. Generally, electron-rich boronic acids tend to give good to excellent yields of the coupled products. mdpi.com However, challenges can arise with certain boronic acid partners. For instance, some heteroarylboronic acids are prone to protodeboronation under the reaction conditions, which can lead to lower yields. nih.gov The stability of the boronic acid is a critical factor, and in some cases, the use of boronic esters or trifluoroborate salts can overcome this limitation. nih.govnih.gov

For example, the coupling of brominated pyrimidines with arylboronic acids has been shown to be influenced by the electronic nature of the boronic acid, with electron-rich systems providing better outcomes. mdpi.com Conversely, electron-withdrawing groups on the boronic acid can diminish the reaction's efficiency. mdpi.com The scope of the reaction can be broad, encompassing a range of substituted phenylboronic acids, as well as various heteroarylboronic acids, allowing for the synthesis of a diverse library of pyrimidine derivatives. rsc.orgresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Partners for Brominated Pyrimidines

| Boronic Acid/Ester Partner | Typical Outcome | Reference |

|---|---|---|

| Phenylboronic acid | Good to excellent yield | mdpi.com |

| Electron-rich arylboronic acids | Good to excellent yield | mdpi.com |

| Electron-deficient arylboronic acids | Moderate to good yield | mdpi.com |

| Heteroarylboronic acids (e.g., furan-2-ylboronic acid) | Variable yields, potential for protodeboronation | nih.gov |

| Potassium heteroaryltrifluoroborates | Can provide higher yields and stability compared to boronic acids | nih.gov |

The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling. The development of highly active and robust catalyst systems has significantly expanded the scope of this reaction. nih.govresearchgate.net Ligands, particularly bulky and electron-rich phosphines, play a key role in facilitating the catalytic cycle, including the oxidative addition and reductive elimination steps. nih.gov

For challenging substrates, such as some heteroaryl halides, specialized ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have been shown to be highly effective, allowing reactions to proceed at lower catalyst loadings and milder temperatures. nih.govresearchgate.net The use of pre-catalysts, which form the active catalytic species in situ, can also be advantageous, especially for reactions involving unstable boronic acids. researchgate.net The development of catalysts that are effective in environmentally benign solvents like water is also an area of active research. nih.gov In some cases, ligand-free systems using heterogeneous palladium catalysts have also been developed for continuous-flow Suzuki-Miyaura couplings. mdpi.com

Table 2: Common Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst/Pre-catalyst | Ligand | Typical Application | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | General purpose for aryl bromides | mdpi.com |

| Pd(OAc)₂ | Palladium(II) acetate | Often used with phosphine (B1218219) ligands | nih.gov |

| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | Effective for a range of aryl and heteroaryl couplings | nih.gov |

| Pd/C | Palladium on carbon | Heterogeneous catalyst, useful for greener processes | nih.gov |

| XPhos Pd G2 | XPhos | Effective for challenging couplings, can prevent side reactions like debromination | researchgate.net |

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex to form a Pd(II) intermediate. nih.gov This is often considered the rate-determining step.

Following oxidative addition, transmetalation occurs, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. nih.gov This step requires the presence of a base to activate the organoboron species. The precise mechanism of transmetalation can be complex and may vary depending on the specific reactants and conditions. nih.govrsc.org

Finally, reductive elimination from the Pd(II) complex yields the cross-coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov Understanding these mechanistic steps is crucial for optimizing reaction conditions and developing new, more efficient catalyst systems. scilit.combeilstein-journals.org

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to form C-C bonds at the 5-position of the pyrimidine ring. The Sonogashira coupling, which pairs an aryl halide with a terminal alkyne, is a valuable tool for introducing alkynyl moieties. researchgate.netresearchgate.net This reaction typically utilizes a palladium catalyst in conjunction with a copper co-catalyst. The Negishi coupling, employing organozinc reagents, the Kumada coupling with Grignard reagents, and the Stille coupling with organotin compounds, represent alternative strategies for C-C bond formation, each with its own set of advantages and substrate scope considerations.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a common structural motif in pharmaceuticals. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base. wikipedia.org The application of this reaction to this compound would allow for the introduction of a wide range of amino groups at the 5-position. The development of specialized ligands has been critical to the broad applicability of this reaction, enabling the coupling of a diverse array of amines, including those that are sterically hindered or possess sensitive functional groups. nih.govresearchgate.netrsc.orgnih.gov

Suzuki-Miyaura Coupling for C-C Bond Formation

Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms and the powerful inductive effect of the perfluoroethyl group. This electron deficiency makes the ring highly activated towards nucleophilic aromatic substitution (SNAr).

While there are no specific studies detailing the displacement of fluorine from the perfluoroethyl group of this compound via nucleophilic aromatic substitution, the reactivity of analogous fluorinated pyrimidines provides valuable insights. For instance, in compounds like 5-bromo-2-fluoropyrimidine, the fluorine atom on the pyrimidine ring is readily displaced by various nucleophiles. rsc.org This is because fluorine's high electronegativity strongly polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex, which is the rate-determining step in SNAr reactions. Although the C-F bond is strong, the stabilization of the intermediate makes fluoride (B91410) a good leaving group in this context.

In the case of this compound, nucleophilic attack is more likely to occur at the carbon atoms of the pyrimidine ring rather than at the perfluoroethyl group. The C-F bonds in the perfluoroethyl group are exceptionally strong and generally not susceptible to substitution under typical SNAr conditions.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. In this reaction, a carbanion bearing a leaving group attacks the aromatic ring, leading to the substitution of a hydrogen atom.

For this compound, the positions most susceptible to VNS are the electron-deficient C4 and C6 positions. The strong electron-withdrawing nature of the perfluoroethyl group at C2 and the cumulative electron-withdrawing effect of the ring nitrogens make the hydrogen atoms at C4 and C6 acidic and prone to substitution. A close analog, 5-bromo-2-fluoropyrimidine, is known to undergo acid-catalyzed vicarious nucleophilic substitution at the 4- and 6-positions. rsc.org

The general mechanism for VNS on this compound would involve the attack of a nucleophile, such as a carbanion stabilized by an electron-withdrawing group (e.g., -SO2Ph, -CN), at the C4 or C6 position. This is followed by the elimination of a leaving group from the nucleophile and a proton from the ring to restore aromaticity.

Table 1: Potential Vicarious Nucleophilic Substitution Reactions at C4 and C6

| Nucleophile (Carbanion Precursor) | Expected Product at C4/C6 |

|---|---|

| Chloro(phenylsulfonyl)methane | Phenylsulfonylmethyl |

| Chloroacetonitrile | Cyanomethyl |

Reactivity of the Perfluoroethyl Group

The perfluoroethyl group is a key determinant of the chemical properties of this compound.

Direct nucleophilic substitution of a fluorine atom on the perfluoroethyl group is generally challenging due to the immense strength of the C-F bond. However, under specific and often harsh conditions, fluorine exchange reactions can be possible. These reactions are more common in industrial processes and often require catalysts. For this compound, there is no readily available literature describing such functionalization.

The perfluoroethyl group is exceptionally stable due to the high bond energy of the carbon-fluorine bonds. This stability makes the group resistant to many chemical transformations.

The primary influence of the perfluoroethyl group is its profound electron-withdrawing effect on the pyrimidine ring. This effect is a combination of a strong negative inductive effect (-I) and a weak negative hyperconjugation effect. This strong electron withdrawal has several consequences:

Increased Electrophilicity: The pyrimidine ring becomes significantly more electron-deficient and therefore more susceptible to attack by nucleophiles.

Ring Deactivation: The ring is deactivated towards electrophilic aromatic substitution.

Increased Acidity of Ring Protons: The hydrogen atoms at the C4 and C6 positions become more acidic, facilitating reactions like VNS.

Derivatization Strategies for Structural Diversity

The presence of the bromine atom at the 5-position provides a versatile handle for a wide range of derivatization reactions, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a diverse array of substituents, leading to a broad library of novel compounds.

Table 2: Potential Derivatization Reactions at the 5-Position

| Reaction Type | Reagent | Resulting Functional Group |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | Aryl |

| Stille Coupling | Organostannane | Alkyl, Aryl, Vinyl |

| Sonogashira Coupling | Terminal alkyne | Alkynyl |

| Heck Coupling | Alkene | Alkenyl |

| Buchwald-Hartwig Amination | Amine | Amino |

These derivatization strategies, combined with the potential for nucleophilic substitution at the 4 and 6 positions, make this compound a valuable building block for the synthesis of a wide range of structurally diverse pyrimidine derivatives with potential applications in medicinal chemistry and materials science.

Functional Group Interconversions

While specific examples of functional group interconversions directly on this compound are not extensively documented in publicly available literature, the reactivity of similar 5-bromopyrimidine (B23866) systems provides a strong indication of the expected chemical transformations. The bromine atom can be readily displaced or involved in coupling reactions to introduce a range of functionalities.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of brominated heterocycles. For instance, reactions analogous to the Suzuki-Miyaura coupling would allow for the introduction of various aryl and heteroaryl groups. Similarly, Sonogashira coupling would enable the installation of alkynyl moieties, and Buchwald-Hartwig amination would facilitate the formation of carbon-nitrogen bonds, leading to a variety of aminopyrimidine derivatives.

The following table summarizes the potential functional group interconversions based on the known reactivity of related 5-bromopyrimidines:

| Reaction Type | Reagents and Conditions (General) | Resulting Functional Group |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃) | Aryl/Heteroaryl |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, base (e.g., Et₃N) | Alkynyl |

| Buchwald-Hartwig Amination | Amine or amide, Pd catalyst, phosphine ligand, base (e.g., NaOtBu) | Amino, Amido |

| Stille Coupling | Organostannane reagent, Pd catalyst | Alkyl, Alkenyl, Aryl |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, thiolates) | Ether, Thioether |

It is important to note that the reaction conditions for these transformations would need to be optimized for this compound, taking into account the electronic effects of the perfluoroethyl group.

Introduction of Complex Side Chains

The introduction of complex side chains at the 5-position of the 2-(perfluoroethyl)pyrimidine core is a key strategy for the development of novel compounds with potential applications in medicinal chemistry and materials science. The palladium-catalyzed cross-coupling reactions mentioned previously are the primary methods for achieving this.

For example, a Suzuki-Miyaura coupling reaction could be employed to introduce a substituted phenyl ring or a complex heterocyclic system. The choice of the boronic acid or ester reagent dictates the complexity of the introduced side chain.

Similarly, the Sonogashira coupling provides a powerful tool for the synthesis of pyrimidines bearing intricate alkyne-containing side chains. These alkynylpyrimidines can serve as versatile intermediates for further transformations, such as cycloaddition reactions or the synthesis of conjugated systems.

The Buchwald-Hartwig amination allows for the direct connection of various nitrogen-containing moieties, ranging from simple amines to more elaborate heterocyclic structures. This reaction is particularly valuable for the synthesis of compounds that can engage in specific biological interactions.

Detailed research findings on the introduction of complex side chains specifically for this compound are limited in the reviewed literature. However, the general utility of these cross-coupling reactions on 5-bromopyrimidines suggests a high potential for the successful synthesis of a wide array of derivatives. The table below illustrates hypothetical examples of complex side chain introduction based on established methodologies.

| Reaction Type | Example Reagent | Potential Product Structure |

| Suzuki-Miyaura Coupling | 4-(Trifluoromethyl)phenylboronic acid | 5-(4-(Trifluoromethyl)phenyl)-2-(perfluoroethyl)pyrimidine |

| Sonogashira Coupling | Phenylacetylene | 5-(Phenylethynyl)-2-(perfluoroethyl)pyrimidine |

| Buchwald-Hartwig Amination | Morpholine | 4-(5-(2-(Perfluoroethyl)pyrimidin-5-yl))morpholine |

Further experimental work is required to fully explore and document the scope and limitations of these reactions for the specific substrate this compound.

Structure Reactivity Relationship Studies of 5 Bromo 2 Perfluoroethyl Pyrimidine Analogues

Influence of Halogen and Perfluoroethyl Substituents on Electronic Properties

The pyrimidine (B1678525) ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified by the substituents in 5-Bromo-2-(perfluoroethyl)pyrimidine. The electronic character of the molecule is dominated by the strong inductive effects of the perfluoroethyl group and, to a lesser extent, the bromo group.

The perfluoroethyl (-C₂F₅) group at the C2 position is a powerful electron-withdrawing substituent, primarily through a strong negative inductive effect (-I). The high electronegativity of the fluorine atoms polarizes the carbon-fluorine bonds, which in turn withdraws electron density from the pyrimidine ring. This effect drastically lowers the energy of the ring's π orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule highly susceptible to nucleophilic attack. Studies on related compounds show that the electron-withdrawing ability of perfluoroalkyl groups increases with the length of the carbon chain, making the -C₂F₅ group a stronger withdrawing group than the more common trifluoromethyl (-CF₃) group. nih.gov This potent activation is most pronounced at the C4 and C6 positions, which are ortho and para to the C2 substituent. scielo.br

The cumulative effect of these substituents can be quantitatively assessed using Hammett constants (σ), which measure the electronic influence of a substituent on a reaction center. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. wikipedia.orgutexas.edu

| Substituent | σmeta | σpara | Dominant Effect |

|---|---|---|---|

| -Br | 0.39 | 0.23 | Inductive Withdrawal (-I) > Resonance Donation (+R) |

| -CF₃ | 0.43 | 0.54 | Strong Inductive Withdrawal (-I) |

| -C₂F₅ | ~0.46 | ~0.55 | Very Strong Inductive Withdrawal (-I) |

This table presents Hammett constants for relevant substituents. Values for -C₂F₅ are estimated based on established trends where electron-withdrawing strength increases with perfluoroalkyl chain length. nih.govoup.comviu.caresearchgate.net

The data clearly illustrate the powerful electron-withdrawing nature of perfluoroalkyl groups. The combined electronic influence of the 2-perfluoroethyl and 5-bromo substituents renders the pyrimidine ring exceptionally electron-poor, predisposing it to nucleophilic aromatic substitution (SNAr) reactions and disfavouring electrophilic substitution.

Steric Effects on Reaction Pathways and Selectivity

Steric effects, arising from the spatial arrangement of atoms, can significantly affect reaction rates and regioselectivity by impeding the approach of reactants to the reaction center. nih.gov In this compound, both substituents contribute to the steric profile of the molecule.

The perfluoroethyl group at C2 presents a notable steric barrier. Although the carbon chain is only two atoms long, the five fluorine atoms are considerably larger than hydrogen atoms, creating a bulky, rotating group. This steric hindrance can impede access to the adjacent nitrogen atoms (N1 and N3) for reactions like alkylation or coordination, and it can also shield the C6 position from the approach of bulky nucleophiles or reagents. nih.gov

The bromo substituent at C5 is smaller than the perfluoroethyl group but larger than a hydrogen atom. Its presence can influence the trajectory of incoming reagents, particularly those targeting the adjacent C4 and C6 positions.

| Atom | Van der Waals Radius (Å) |

|---|---|

| Hydrogen (H) | 1.20 |

| Carbon (C) | 1.70 |

| Fluorine (F) | 1.47 |

| Bromine (Br) | 1.85 |

Comparison of Van der Waals radii, illustrating the relative sizes of the atoms comprising the substituents.

The interplay between steric and electronic effects is crucial for selectivity. For instance, in a nucleophilic aromatic substitution, while both C4 and C6 are electronically activated by the C2-perfluoroethyl group, a sterically demanding nucleophile might preferentially attack the C4 position to avoid interaction with the bulky C2 substituent. This steric control can be exploited to direct the outcome of a reaction.

Regioselectivity in Multi-Functionalized Pyrimidine Systems

The regioselectivity of reactions involving this compound is dictated by the combination of the electronic and steric factors discussed above. The highly electron-deficient nature of the ring strongly favors nucleophilic reactions over electrophilic ones.

Nucleophilic Aromatic Substitution (SNAr): The most probable reaction pathway for this system is SNAr, where a nucleophile replaces a leaving group. However, in the parent molecule, there are no readily displaceable leaving groups at the activated C4 or C6 positions (which bear hydrogen atoms). If a leaving group (e.g., chlorine) were present at the C4 position, it would be the primary site for nucleophilic attack. This is because the C4 position is highly activated by the para-like nitrogen (N1) and the ortho C2-perfluoroethyl group. wuxiapptec.comstackexchange.com The C6 position is also activated, but generally to a lesser extent. The bromo group at C5 is not positioned at an activated site and is a poor leaving group in SNAr reactions, making its direct substitution by a nucleophile unlikely under typical SNAr conditions.

Metal-Catalyzed Cross-Coupling: The C5-bromo bond is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These reactions provide a powerful method for introducing carbon-carbon or carbon-heteroatom bonds at the C5 position, a site not accessible via SNAr. The regioselectivity is highly predictable, occurring exclusively at the carbon-bromine bond.

Deprotonation/Addition: The strong activation by the C2-perfluoroethyl group makes the protons at C4 and C6 relatively acidic. Strong bases or organometallic reagents could potentially deprotonate these positions, creating a nucleophilic pyrimidine species for subsequent reaction with an electrophile. Alternatively, strong nucleophiles could add to the C4 or C6 positions in a concerted or stepwise manner.

| Reaction Type | Target Position | Predicted Outcome | Controlling Factors |

|---|---|---|---|

| SNAr (on a 4-chloro analogue) | C4-Cl | High reactivity, substitution of Cl | Electronic activation by -C₂F₅ and ring nitrogens |

| Suzuki Coupling | C5-Br | Exclusive substitution of Br | Catalyst-substrate interaction at C-Br bond |

| Reaction with Bulky Nucleophile | C4 vs. C6 | Preferential attack at C4 | Steric hindrance from C2-C₂F₅ group at C6 |

| Electrophilic Substitution | C5 | Very unlikely | Strong deactivation by both substituents |

This table summarizes the predicted regioselectivity for key reaction types on this compound and its potential derivatives.

Experimental Methods for Probing Reaction Mechanisms and Intermediates

Elucidating the precise mechanism of a chemical reaction requires specialized experimental techniques that can provide insight into transition states and reactive intermediates. For reactions involving this compound analogues, kinetic isotope effects and trapping studies would be invaluable tools.

Kinetic Isotope Effects (KIEs): The KIE is the change in reaction rate observed when an atom in the reactant is replaced by one of its heavier isotopes. youtube.com It is a powerful method for determining whether a specific bond is broken in the rate-determining step of a reaction. nih.gov

For example, to probe the mechanism of a hypothetical nucleophilic substitution of hydrogen at the C4 position, one could synthesize the deuterated analogue, 5-Bromo-4-deuterio-2-(perfluoroethyl)pyrimidine. The rates of reaction for the protiated (kH) and deuterated (kD) compounds would be compared.

If a significant primary KIE is observed (kH/kD > 2), it would indicate that the C-H (or C-D) bond is broken in the rate-determining step. researchgate.net

If no significant KIE is observed (kH/kD ≈ 1), it would suggest that the C-H bond is broken in a fast step after the rate-determining step. This result would be consistent with a classic SNAr mechanism, where the initial nucleophilic attack to form an intermediate is the slow step. nih.govnih.gov

Trapping Studies: Reactive intermediates are often too unstable to be isolated and characterized directly. Trapping experiments are designed to intercept these transient species by adding a "trapping agent" that reacts with the intermediate to form a stable, identifiable product. researchgate.net

The key intermediate in an SNAr reaction is the anionic σ-adduct known as a Meisenheimer complex. nih.govnih.gov To probe for the existence of such an intermediate in a reaction at the C4 position of a 4-chloro-5-bromo-2-(perfluoroethyl)pyrimidine analogue, one could:

Run the reaction with a nucleophile at very low temperatures to slow the breakdown of the intermediate, allowing for direct spectroscopic observation (e.g., by low-temperature NMR).

Introduce a proton source (an electrophilic trap) into the reaction. If a stable dihydro-pyrimidine adduct can be isolated, it provides strong evidence for the formation of the anionic Meisenheimer complex.

These experimental approaches, by providing information about transition states and intermediates, are essential for building a complete picture of the structure-reactivity relationships governing the chemistry of this compound and its analogues.

Computational and Theoretical Investigations of 5 Bromo 2 Perfluoroethyl Pyrimidine

Molecular Orbital and Electronic Structure Calculations

Molecular Orbital (MO) theory is a cornerstone of computational chemistry, describing the wave-like behavior of electrons in a molecule. Calculations, typically performed using Density Functional Theory (DFT), reveal the distribution and energy of electrons, which are fundamental to understanding a molecule's structure and reactivity.

For 5-bromo-2-(perfluoroethyl)pyrimidine, DFT calculations would be employed to optimize the molecule's geometry to its lowest energy state. From this optimized structure, the energies and shapes of the molecular orbitals can be determined. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more readily polarized and reactive. The presence of the electron-rich bromine atom and the highly electron-withdrawing perfluoroethyl group on the pyrimidine (B1678525) ring creates a complex electronic environment. The perfluoroethyl group is expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor. The bromine atom, while electronegative, can also donate electron density through resonance.

A molecular electrostatic potential (MEP) map can also be generated. This map visualizes the electrostatic potential on the molecule's surface, indicating regions of positive and negative charge. For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and a positive potential (blue) around the hydrogen atom and potentially near the electron-deficient carbon attached to the perfluoroethyl group.

Table 1: Illustrative Calculated Electronic Properties for this compound This table presents hypothetical data representative of what would be obtained from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory). Actual values would require specific computation.

| Property | Illustrative Value | Interpretation |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest-energy electrons available to participate in reactions. |

| LUMO Energy | -1.8 eV | Represents the energy of the lowest-energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A relatively large gap, suggesting good kinetic stability. |

| Dipole Moment | 2.1 Debye | Indicates a significant separation of charge within the molecule, making it polar. |

Quantum Chemical Predictions of Reactivity and Stability

Quantum chemical calculations provide quantitative descriptors that predict a molecule's reactivity and stability. These "conceptual DFT" descriptors are derived from the calculated electronic structure and offer insights into how and where a molecule might react.

For this compound, these descriptors can pinpoint the most reactive sites. The electron-withdrawing nature of the perfluoroethyl group and the pyrimidine nitrogens would render the ring electron-deficient, making it susceptible to nucleophilic attack. Conversely, the bromine atom is a key site for electrophilic reactions, particularly metal-catalyzed cross-coupling reactions.

Key reactivity descriptors include:

Global Hardness (η): A measure of resistance to charge transfer. It is calculated from the HOMO-LUMO gap. A higher value suggests greater stability.

Chemical Potential (μ): Represents the "escaping tendency" of electrons from the molecule.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. The significant electron-withdrawing substituents on this compound would likely result in a high electrophilicity index.

Fukui Functions: These functions identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack by analyzing the change in electron density upon the addition or removal of an electron. For this molecule, the Fukui function for nucleophilic attack (f+) would likely be largest on the carbon atoms of the pyrimidine ring, while the function for electrophilic attack (f-) might be localized near the bromine atom.

Table 2: Hypothetical Reactivity Descriptors for this compound This table presents hypothetical data based on conceptual DFT principles. Actual values would require specific computation.

| Reactivity Descriptor | Illustrative Value | Chemical Implication |

| Global Hardness (η) | 2.85 eV | Suggests high stability and resistance to deformation of its electron cloud. |

| Chemical Potential (μ) | -4.65 eV | Indicates a moderate tendency to donate electrons in a reaction. |

| Electrophilicity Index (ω) | 3.79 eV | Classifies the molecule as a strong electrophile, prone to accepting electrons. |

Computational Studies of Reaction Mechanisms (e.g., Transition State Analysis for Cross-Coupling)

Computational chemistry is instrumental in mapping out the energetic landscape of a chemical reaction, providing a detailed, step-by-step mechanism. This is particularly useful for complex, catalyzed reactions like the Suzuki or Stille cross-coupling, for which the bromine at the C5 position of this compound is a suitable handle.

A computational study of a Suzuki coupling reaction, for instance, would involve modeling the key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond. The energy barrier for this step can be calculated.

Transmetalation: The organic group from a boronic acid derivative is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the catalyst.

For each step, the structures of reactants, intermediates, products, and, crucially, the transition states (TS) are calculated. The transition state is the highest energy point along the reaction coordinate, and its energy determines the rate of the reaction. By locating and characterizing the transition states, chemists can understand the factors that control the reaction's speed and efficiency and predict how changes to the substrate or catalyst might influence the outcome. The strong electron-withdrawing perfluoroethyl group would likely influence the energetics of the oxidative addition step, a key point of investigation in a computational study.

In Silico Screening for Potential Binding Interactions (without clinical implications)

In silico screening, particularly molecular docking, is a computational technique used to predict how a small molecule (a ligand) might bind to the active site of a macromolecule, such as a protein. This method is foundational in drug discovery and materials science for identifying molecules with a high affinity for a specific target.

In a hypothetical screening scenario, the 3D structure of this compound, optimized through quantum chemical calculations, would be used as the ligand. This structure would be docked into the binding site of a target protein. Docking algorithms systematically sample different orientations and conformations of the ligand within the binding site and use a scoring function to estimate the strength of the binding interaction (binding affinity).

The scoring function typically accounts for various types of interactions:

Hydrogen Bonding: The pyrimidine nitrogen atoms could act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom is a potential halogen bond donor, an interaction of increasing interest in molecular design.

Hydrophobic Interactions: The perfluoroethyl group, despite its polarity, can participate in specific hydrophobic or fluorous interactions.

van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.

The output would be a ranked list of binding poses and their corresponding scores, suggesting the most likely way the molecule could interact with the target. This information can guide the design of new molecules with potentially enhanced binding characteristics.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies for structural assignment)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound or for interpreting experimental spectra.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). For this compound, calculations would predict the chemical shifts for the single proton on the pyrimidine ring, the distinct carbon atoms, and the fluorine atoms in the perfluoroethyl group. The predicted ¹⁹F NMR spectrum would be particularly important for characterizing the perfluoroethyl moiety. Comparing these calculated shifts to experimental data provides a robust confirmation of the molecule's identity.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to the stretching and bending of bonds within the molecule can also be calculated. These computed frequencies and their intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. This theoretical spectrum is instrumental in assigning the peaks observed in an experimental spectrum to specific molecular motions, such as C-H stretching, C-F stretching, or pyrimidine ring vibrations.

Table 3: Illustrative Predicted ¹³C and ¹⁹F NMR Chemical Shifts for this compound This table presents hypothetical NMR data, referenced against standard compounds (TMS for ¹³C, CFCl₃ for ¹⁹F), as would be predicted from DFT calculations. Actual values would require specific computation and may vary with solvent.

| Atom (Position) | Predicted Chemical Shift (ppm) | Rationale for Shift |

| C2 (pyrimidine) | 155.2 | Attached to two N atoms and the electron-withdrawing C₂F₅ group. |

| C4 (pyrimidine) | 160.1 | Influenced by adjacent N atom and C-H bond. |

| C5 (pyrimidine) | 110.5 | Attached to electronegative Br atom, leading to a downfield shift. |

| C6 (pyrimidine) | 158.8 | Influenced by adjacent N atom and C-H bond. |

| CF₂ (C₂F₅) | -84.0 | Typical shift for a CF₂ group adjacent to a CF₃ group. |

| CF₃ (C₂F₅) | -125.5 | Typical shift for a terminal CF₃ group in a perfluoroethyl chain. |

Exploration of Biological Activities and Underlying Mechanisms of 5 Bromo 2 Perfluoroethyl Pyrimidine Derivatives

General Biological Significance of Pyrimidine (B1678525) Derivatives

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and molecular biology. nih.govwjarr.com It is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (Vitamin B1), and other essential biomolecules, highlighting its ubiquitous role in biological systems. researchgate.net This inherent biological relevance has made the pyrimidine scaffold a "privileged" structure in drug discovery, leading to the development of a vast array of therapeutic agents with a wide spectrum of pharmacological activities. asianjpr.com

Broad Spectrum of Reported Activities in Related Compounds

Pyrimidine derivatives have demonstrated a remarkable diversity of biological activities. wjarr.com The structural versatility of the pyrimidine ring allows for substitutions at various positions, leading to compounds with tailored therapeutic properties. nih.gov A broad range of pharmacological effects has been documented for this class of compounds, including:

Anticancer Activity : Pyrimidine analogs are among the most successful anticancer agents. nih.govresearchgate.net 5-Fluorouracil (B62378), for example, is a widely used chemotherapeutic drug. nih.gov Numerous novel pyrimidine derivatives have been synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines, such as colon adenocarcinoma, breast cancer, lung cancer, and hepatocellular carcinoma. nih.govjapsonline.comresearchgate.netnih.gov Their mechanisms often involve the inhibition of critical enzymes in nucleotide biosynthesis or the modulation of protein kinases involved in cell cycle regulation. researchgate.net

Antimicrobial Activity : The pyrimidine core is present in many antimicrobial drugs. wjarr.comresearchgate.net Derivatives have shown potent in vitro activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and various fungal species, including Candida albicans. nih.govnih.govmdpi.com Some brominated pyrimidines have shown notable antibacterial efficacy. nih.govbohrium.com

Antiviral Activity : Several pyrimidine nucleoside analogs, such as Idoxuridine and Trifluridine, are established antiviral drugs. nih.gov Research has shown that derivatives with perfluoroalkyl groups can exhibit significant antiviral activity against viruses like herpes simplex virus type 1 (HSV-1). nih.gov

Other Activities : The therapeutic applications of pyrimidines extend further to include anti-HIV, antimalarial, antitubercular, and anxiolytic agents. wjarr.com

Influence of Fluorination on Biological Activity and Metabolism (General Principles)

The incorporation of fluorine or fluorinated groups, such as a perfluoroethyl moiety, into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The unique characteristics of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's biological behavior.

General principles of fluorination's influence include:

Metabolic Stability : The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation. Introducing fluorine at a site susceptible to metabolic attack can block or slow down degradation pathways, thereby increasing the molecule's metabolic stability and prolonging its half-life in the body.

Lipophilicity and Bioavailability : The introduction of fluorine typically increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). This can enhance its ability to cross cell membranes, potentially improving oral bioavailability and penetration into target tissues.

Binding Affinity : Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its pKa and its ability to form hydrogen bonds or other non-covalent interactions with biological targets like enzymes or receptors. This can lead to enhanced binding affinity and increased potency.

Conformational Effects : The presence of fluorine can influence the preferred conformation (3D shape) of a molecule. By locking the molecule into a more biologically active shape, fluorination can improve its interaction with a target receptor.

Structure-Activity Relationship (SAR) Studies in Pyrimidine Scaffold Design

Structure-Activity Relationship (SAR) analysis is a critical component of drug design, aiming to understand how specific structural features of a molecule contribute to its biological activity. drugdesign.orgyoutube.com For the pyrimidine scaffold, SAR studies have revealed that the nature and position of substituents on the ring are paramount in determining the compound's pharmacological profile and potency. researchgate.net

Positional Effects of Bromine and Perfluoroethyl Groups on Activity Profiles

While direct SAR studies for 5-Bromo-2-(perfluoroethyl)pyrimidine are not extensively available, the positional effects of its constituent groups can be inferred from studies on related pyrimidine analogs.

The 5-Position (Bromo Group) : The C5 position of the pyrimidine ring is a common site for substitution. Halogenation at this position, particularly with bromine, can significantly influence biological activity. Studies on 5-substituted pyrimidine analogs have shown that the steric and electronic properties of the substituent at C5 are crucial. For instance, in a series of dihydroorotate (B8406146) dehydrogenase inhibitors, it was found that there is a steric limitation at the 5-position, suggesting that bulky groups may reduce activity. nih.gov Conversely, other studies have shown that a bromo substituent at the C5 position can be favorable for activity, as seen in certain antimicrobial and cytostatic agents. nih.govnih.gov The electronegative bromine atom can alter the electronic distribution of the pyrimidine ring, potentially enhancing interactions with target proteins.

The 2-Position (Perfluoroethyl Group) : The C2 position is another key site for modification. The introduction of a perfluoroalkyl group, such as perfluoroethyl, can impart unique properties. Perfluoroalkyl groups are strongly electron-withdrawing and highly lipophilic. Studies on 5-(perfluoroalkyl)pyrimidine nucleosides have demonstrated that these groups can confer potent antiviral activity. nih.gov The perfluoroethyl group can enhance cell membrane permeability and metabolic stability, and its strong electron-withdrawing nature can modulate the reactivity of the entire pyrimidine ring system.

The combination of a bromine atom at C5 and a perfluoroethyl group at C2 creates a unique electronic and steric profile. The electron-withdrawing nature of both substituents would make the pyrimidine ring electron-deficient, influencing its potential interactions with biological targets and its susceptibility to metabolic pathways.

Impact of Derivatization at Reactive Centers on Biological Response

The biological activity of a lead compound can be fine-tuned through derivatization at its reactive centers. For this compound, the C5-bromo bond represents a key reactive center for derivatization. This position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. ossila.com Such modifications would systematically alter the compound's size, shape, lipophilicity, and hydrogen-bonding potential, which are key determinants of biological activity.

For example, replacing the bromine at C5 with different substituted phenyl rings could explore new binding pockets in a target enzyme or receptor, potentially leading to enhanced potency or selectivity. The introduction of specific functional groups could also be used to modulate pharmacokinetic properties. While the perfluoroethyl group at C2 is generally chemically stable, the C4 and C6 positions of the pyrimidine ring remain potential sites for nucleophilic substitution, offering additional avenues for derivatization and SAR exploration. ossila.com

In Vitro Studies on Biological Activity

A direct literature search for in vitro biological activity studies specifically focused on this compound did not yield specific data. However, the activity profile of this compound can be hypothesized by examining in vitro data from structurally related pyrimidine derivatives that feature either a 5-bromo substituent or a perfluoroalkyl group. These studies illustrate the potential therapeutic applications that could be investigated for the target compound.

The table below presents a selection of in vitro activity data for various substituted pyrimidine derivatives, demonstrating the broad range of biological effects, such as anticancer and antimicrobial activities, exhibited by this class of compounds.

Table 1: Examples of In Vitro Biological Activity of Structurally Related Pyrimidine Derivatives

| Compound/Derivative Class | Activity Type | Cell Line / Organism | Measurement | Result (IC₅₀ / GI₅₀ / MIC) |

|---|---|---|---|---|

| 5-Bromo-Substituted Pyrimidines | ||||

| 3-[2-(1-naphthyl)-2-oxoethyl]-6-bromoquinazoline-4(3H)-one | Antibacterial | S. aureus | MIC | 32 µg/mL |

| 3-[2-(1-naphthyl)-2-oxoethyl]-6-bromoquinazoline-4(3H)-one | Antibacterial | E. coli | MIC | 64 µg/mL |

| Perfluoroalkyl-Substituted Pyrimidines | ||||

| 5-(Trifluoromethyl)-2'-deoxycytidine | Antiviral | HSV-1 | ED₅₀ | 5 µM |

| 5'-(Pentafluoroethyl)-2',3'-dideoxy-3'-fluorouridine | Antiviral | HSV-1 | ED₅₀ | >100 µM |

| Other Substituted Pyrimidines | ||||

| Pyrimidine Derivative 11b | Anticancer | HCT-116 (Colon) | IC₅₀ | 10.3 ± 0.5 µg/mL |

| Pyrimidine Derivative 12a | Anticancer | PC-3 (Prostate) | IC₅₀ | 12.8 ± 0.6 µg/mL |

| Pyrrolo[2,3-d]pyrimidine 6f | Anticancer | NCI-H460 (Lung) | GI₅₀ | 1.87 µM |

| Pyrrolo[2,3-d]pyrimidine 6f | Anticancer | HCT-116 (Colon) | GI₅₀ | 2.01 µM |

Data presented is for structurally related compounds and not for this compound itself. IC₅₀ (Half-maximal inhibitory concentration), GI₅₀ (Half-maximal growth inhibition), MIC (Minimum Inhibitory Concentration), ED₅₀ (Half-maximal effective dose). Source References: japsonline.comresearchgate.netbohrium.comnih.govnih.gov

The data for these related compounds suggest that pyrimidines featuring halogenation at the C5 position can possess significant antimicrobial properties. bohrium.com Similarly, the inclusion of perfluoroalkyl groups has been shown to be a viable strategy for discovering potent antiviral agents. nih.gov Furthermore, the broader class of substituted pyrimidines and fused pyrimidine systems consistently demonstrates potent in vitro anticancer activity against a wide range of human tumor cell lines. japsonline.comresearchgate.netnih.gov These findings collectively support the rationale for conducting in vitro biological screening of this compound and its future derivatives to explore their potential as novel therapeutic agents.

Antifungal Activity Assessment of Related Compounds

Research into pyrimidine derivatives containing an amide moiety has revealed significant antifungal properties. A study involving seventeen novel pyrimidine derivatives demonstrated their efficacy against various plant fungal diseases. Specifically, compounds were tested for their in vitro antifungal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. nih.gov

Among the tested compounds, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) and 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) showed notable activity. Both compounds exhibited a 100% inhibition rate against Phomopsis sp. at a concentration of 50 μg/mL. nih.gov Compound 5o, in particular, displayed excellent antifungal activity against Phomopsis sp. with an EC₅₀ value of 10.5 μg/mL, which was superior to the commercial fungicide Pyrimethanil (EC₅₀ of 32.1 μg/mL). nih.govnih.gov

| Compound | Target Fungus | EC₅₀ (μg/mL) | Inhibition Rate at 50 μg/mL (%) |

|---|---|---|---|

| 5o | Phomopsis sp. | 10.5 | 100 |

| 5f | Phomopsis sp. | 15.1 | 100 |

| Pyrimethanil (Standard) | Phomopsis sp. | 32.1 | 85.1 |

Research on Antimicrobial Properties

Derivatives of 5-bromo-pyrimidine have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. ijpcbs.com A study assessing a novel series of these derivatives demonstrated that several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. ijpcbs.com The antimicrobial screening revealed that compounds designated as 5a, 5c, 5e, 6b, 6d, and 6h showed broad-spectrum antimicrobial activity. ijpcbs.com The presence of halogen atoms, such as bromine and fluorine, is believed to enhance the biological activity of these compounds. ontosight.ai

Another study focused on halogenated pyrrolopyrimidines identified two derivatives with potent activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 8 mg/L. nih.gov The activity was found to be highly dependent on a bromo or iodo substitution in the 4-benzylamine group. nih.gov

Investigations into Anticancer Mechanisms (e.g., Antimetabolite Action, Enzyme Inhibition)

Fluorinated pyrimidines, such as the well-known 5-fluorouracil (5-FU), are recognized for their anticancer properties, which primarily stem from their role as antimetabolites. mdpi.comnih.govresearchgate.net These compounds interfere with nucleoside metabolism and can be incorporated into RNA and DNA, leading to cytotoxicity and cell death. nih.gov

One of the primary mechanisms of action is the inhibition of thymidylate synthase (TS) by the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP). mdpi.comresearchgate.net This inhibition leads to a depletion of deoxythymidine triphosphate (dTTP), a necessary component for DNA synthesis and repair, ultimately resulting in "thymineless death" of cancer cells. nih.gov

Recent research has also implicated other enzymes in the anticancer activity of fluorinated pyrimidines. These include tRNA methyltransferase 2 homolog A (TRMT2A), pseudouridylate synthase, and DNA topoisomerase 1 (Top1). nih.govresearchgate.net The incorporation of 5-FU metabolites into RNA and DNA can disrupt their normal function and lead to the poisoning of these enzymes. mdpi.comresearchgate.net

Furthermore, some pyrrolopyrimidine derivatives have been shown to induce apoptosis in cancer cells. For instance, certain compounds were found to arrest the cell cycle at the G2/M phase and trigger apoptosis in HT-29 human colon cancer cells. nih.gov This apoptotic activity was confirmed by increased expression of BAX, PUMA, BIM, and cleaved caspase 3 proteins. nih.gov

| Mechanism | Target Enzyme/Process | Effect |

|---|---|---|

| Antimetabolite Action | Thymidylate Synthase (TS) | Inhibition, leading to "thymineless death" |

| Enzyme Inhibition | tRNA methyltransferase 2 homolog A (TRMT2A) | Inhibition |

| Enzyme Inhibition | Pseudouridylate synthase | Inhibition |

| Enzyme Poisoning | DNA Topoisomerase 1 (Top1) | Poisoning through incorporation into DNA |

| Apoptosis Induction | Caspase 3, BAX, PUMA, BIM | Increased expression, leading to programmed cell death |

Exploration of Other Enzyme or Receptor Interactions

Fluorine-substituted pyrrolo[2,3-d]pyrimidine analogues have been investigated for their interactions with folate receptors, which are often overexpressed in tumor cells. nih.gov These compounds have shown selective binding to the proton-coupled folate transporter (PCFT) over the reduced folate carrier (RFC). nih.gov Fluorination of these analogues significantly increased their binding affinity to PCFT. nih.gov Molecular modeling studies have indicated that these compounds can form hydrogen bonds and participate in van der Waals interactions within the active sites of enzymes like glycinamide (B1583983) ribonucleotide formyltransferase. nih.gov

Mechanistic Research at the Cellular and Molecular Level (avoiding human clinical data)

Studies on Target Identification

The primary molecular target for the anticancer activity of many fluorinated pyrimidines is thymidylate synthase (TS). nih.govresearchgate.net The metabolite FdUMP forms a stable ternary complex with TS and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, effectively inhibiting the enzyme. mdpi.com

Beyond TS, other molecular targets have been identified. DNA topoisomerase 1 (Top1) has been established as a mediator of the antitumor activity of fluoropyrimidines. nih.govresearchgate.net The incorporation of fluorinated nucleotides into DNA leads to the trapping of Top1 cleavage complexes, resulting in DNA damage. RNA-modifying enzymes, such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase, are also inhibited by the incorporation of 5-FU into RNA, contributing to its cytotoxic effects. nih.govresearchgate.net In some pyrrolopyrimidine derivatives, Akt kinase has been identified as a target, with compounds showing hydrogen bonding interactions within its active site. nih.gov

Elucidation of Biochemical Pathways Affected

The inhibition of thymidylate synthase by fluoropyrimidine derivatives directly impacts the de novo purine (B94841) nucleotide biosynthesis pathway. nih.gov This disruption leads to an imbalance in the levels of deoxynucleotides, which is crucial for DNA replication and repair. nih.gov

Furthermore, the activity of these compounds can trigger apoptotic pathways. Studies on pyrrolopyrimidine derivatives have shown that they can lead to the activation of mitochondrial apoptosis in cancer cells. nih.gov This involves the upregulation of pro-apoptotic proteins like BAX, PUMA, and BIM, and the downregulation of anti-apoptotic proteins such as BCL-XL and MCL-1. nih.gov The activation of caspase-3 is a key step in executing the apoptotic process. nih.gov Additionally, signaling pathways such as the PI3K/AKT and ERK1/2 pathways have been shown to be inhibited by certain pyrimidine derivatives, further contributing to their anticancer effects. nih.gov

Applications in Chemical Synthesis and Advanced Materials Science

Role as Versatile Building Blocks and Synthetic Intermediates

5-Bromo-2-(perfluoroethyl)pyrimidine is a highly functionalized building block. The pyrimidine (B1678525) ring itself is a common scaffold in biologically active molecules. The bromine atom at the 5-position serves as a key functional handle for various cross-coupling reactions, while the electron-withdrawing nature of the perfluoroethyl group at the 2-position modulates the reactivity and electronic properties of the heterocyclic ring. This combination allows for the selective and predictable construction of diverse molecular architectures.

The carbon-bromine bond at the 5-position of the pyrimidine ring is particularly amenable to palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the pyrimidine core into more complex heterocyclic systems. The reactivity of similar 5-bromopyrimidine (B23866) structures in these transformations is well-documented. researchgate.netmdpi.com

Key synthetic transformations for which this compound is an ideal substrate include:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyrimidine with various aryl or heteroaryl boronic acids. mdpi.commdpi.comrsc.orgresearchgate.net This is a widely used method to synthesize biaryl and heteroaryl-substituted pyrimidines, which are common motifs in medicinal chemistry and materials science. mdpi.commdpi.com

Stille Coupling: In this reaction, the bromopyrimidine is coupled with an organotin reagent, providing another efficient route to carbon-carbon bond formation. wikipedia.orgnih.govpsu.edu The Stille reaction is known for its tolerance of a wide range of functional groups, making it a versatile tool in complex molecule synthesis. psu.edu

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds by coupling the bromopyrimidine with various primary or secondary amines. wikipedia.orgresearchgate.netnih.gov This provides direct access to 5-aminopyrimidine (B1217817) derivatives, which are important substructures in many biologically active compounds. nih.gov

These coupling reactions allow chemists to strategically introduce a variety of substituents at the 5-position, leading to the creation of novel and complex heterocyclic frameworks.

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |

| Suzuki-Miyaura Coupling | Organoboronic acid/ester | C-C | 5-Aryl/heteroaryl-2-(perfluoroethyl)pyrimidines |

| Stille Coupling | Organostannane | C-C | 5-Aryl/vinyl/alkyl-2-(perfluoroethyl)pyrimidines |

| Buchwald-Hartwig Amination | Amine | C-N | 5-(Amino)-2-(perfluoroethyl)pyrimidines |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | 5-Alkynyl-2-(perfluoroethyl)pyrimidines |

| Heck Coupling | Alkene | C-C (sp²) | 5-Alkenyl-2-(perfluoroethyl)pyrimidines |

Pyrimidine derivatives are a cornerstone of the pharmaceutical and agrochemical industries, forming the core of numerous approved drugs and pesticides. researchgate.netmdpi.comnih.gov Halogenated pyrimidines, such as 5-bromopyrimidines, are crucial intermediates in the synthesis of these commercial products. mdpi.comcustchemvip.comcustchemvip.com The bromine atom provides a reliable reaction site for introducing the specific side chains and functional groups required for biological activity.

The incorporation of fluorine-containing groups, such as the perfluoroethyl moiety in this compound, is a widely employed strategy in drug design. Fluorination can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. Therefore, this compound represents a valuable intermediate for the synthesis of next-generation APIs and agrochemicals, providing a direct route to introduce a metabolically robust perfluoroethyl group onto a key heterocyclic scaffold.

Potential in Functional Materials and Electronic Applications

The unique electronic characteristics of this compound make it an intriguing candidate for applications in materials science. The electron-deficient nature of the pyrimidine ring is significantly amplified by the presence of the strongly electron-withdrawing perfluoroethyl group. This property is highly desirable for the development of certain classes of organic electronic materials.

Organic semiconductors are the active components in technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these devices depends heavily on the electronic properties of the organic materials used. There is a particular need for stable, high-performance n-type (electron-transporting) materials.

The pronounced electron-deficient character of the 2-(perfluoroethyl)pyrimidine system makes it a promising building block for n-type organic semiconductors. Incorporating this unit into larger conjugated polymer or small molecule systems could lead to materials with low-lying LUMO (Lowest Unoccupied Molecular Orbital) levels, which facilitates efficient electron injection and transport. The synthetic versatility of the bromo-functional group allows for its straightforward integration into various molecular designs.

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Their applications are widespread, most notably in display technologies. The design of liquid crystal molecules often requires a rigid, structurally defined core to which flexible side chains are attached.

The rigid, planar structure of the pyrimidine ring in this compound makes it a suitable core component for liquid crystalline materials. nbinno.com The presence of the polarizable bromine atom and the bulky perfluoroethyl group can influence key properties such as mesophase behavior, birefringence, and dielectric anisotropy. By using the bromine as a synthetic handle to attach appropriate mesogenic side groups, it is conceivable to design novel liquid crystals with tailored properties for specific applications. nbinno.com

Table 2: Potential Applications in Materials Science

| Application Area | Key Molecular Feature | Potential Role of this compound |

| Organic Semiconductors | Electron-deficient (n-type) character | Building block for electron-transporting materials in OLEDs, OPVs, and OFETs. |

| Liquid Crystals | Rigid molecular core | Core unit for designing new liquid crystal molecules for display technologies. |

| Advanced Polymers | High thermal/chemical stability | Monomer for creating fluorinated polymers with enhanced stability and specific electronic properties. |

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, focusing on efficiency, safety, and environmental sustainability. For 5-Bromo-2-(perfluoroethyl)pyrimidine and its analogs, future research will be directed towards developing synthetic protocols that are not only high-yielding but also environmentally benign.

Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. A notable advancement has been the development of one-step methods for analogous 5-bromo-2-substituted pyrimidines, utilizing readily available precursors like 2-bromomalonaldehyde (B19672) and amidine compounds. google.com This approach simplifies the manufacturing process and reduces costs. google.com Future work should aim to adapt and refine such methodologies for the specific synthesis of 2-perfluoroalkyl derivatives.

Key research challenges and opportunities include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product.

Green Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. The exploration of biodegradable and recyclable catalysts, including biocatalysts, is also a priority. mdpi.comnih.gov

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer improved safety, scalability, and process control, minimizing reaction times and by-product formation.

Microwave-Assisted Synthesis: Utilizing microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating. researchgate.net

| Challenge | Potential Approach | Desired Outcome |

| Multi-step Synthesis | One-pot or Tandem Reactions | Reduced waste, time, and cost |

| Hazardous Reagents | Benign Alternatives (e.g., H₂O₂, greener brominating agents) | Improved safety and environmental profile google.com |

| Energy Consumption | Microwave Irradiation, Photochemistry | Faster reactions, lower energy input |

| Scalability | Continuous Flow Reactors | Safer, more efficient large-scale production |

Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of advanced catalytic systems is paramount for the efficient and selective functionalization of this compound. The two distinct reactive sites—the C-Br bond and the perfluoroethyl-substituted ring—offer opportunities for selective transformations if the right catalysts are employed.

Palladium-catalyzed cross-coupling reactions are well-established for modifying C-Br bonds on pyrimidine (B1678525) rings, enabling the introduction of a wide array of substituents. ossila.comrsc.org Similarly, copper-mediated perfluoroalkylation represents a key technology for installing the C₂F₅ group. nih.govacs.org Future research will focus on creating next-generation catalysts with superior performance.

Areas for future investigation include:

Ligand Design: Developing novel ligands for palladium and copper catalysts that can enhance reaction rates, improve yields, and provide greater control over regioselectivity and stereoselectivity.

Photoredox Catalysis: Harnessing visible light to drive catalytic cycles offers a mild and sustainable alternative to traditional thermal methods, potentially enabling novel transformations and functionalizations of the pyrimidine core. nih.gov

Dual Catalysis: Combining two different catalytic cycles (e.g., transition metal catalysis and organocatalysis) in a single pot can facilitate complex transformations that would be difficult to achieve in a stepwise manner.

Nanocatalysts and Heterogeneous Catalysts: The use of catalytically active nanoparticles or catalysts immobilized on solid supports can simplify product purification, allow for catalyst recycling, and contribute to more sustainable chemical processes. nih.gov

Deeper Mechanistic Understanding of Reactivity and Biological Interactions

A thorough understanding of the reaction mechanisms and biological interactions of this compound is crucial for its rational application and the design of new derivatives. The interplay between the bromine atom and the strongly electron-withdrawing perfluoroethyl group dictates the compound's reactivity and its interactions with biological targets.

Future research should focus on:

Kinetic and Spectroscopic Studies: Performing detailed kinetic analyses of key synthetic reactions to elucidate reaction pathways, identify rate-determining steps, and optimize conditions. In-situ spectroscopic monitoring can provide valuable insights into transient intermediates.

Computational Modeling: Using quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction transition states and predict reactivity patterns. nih.gov This can help rationalize experimental observations and guide the design of new experiments.

Probing Biological Systems: Fluorinated pyrimidines are valuable tools for studying biological systems. mdpi.com Investigating how this compound and its metabolites interact with biomolecules like enzymes and nucleic acids can uncover potential therapeutic applications and mechanisms of action. Understanding how the C₂F₅ group influences properties like metabolic stability and binding affinity is a key aspect of this research. emerginginvestigators.org

Design and Synthesis of Next-Generation Derivatives with Tailored Properties

The this compound scaffold is a versatile starting point for the creation of extensive chemical libraries. The differential reactivity of the C-Br bond and the pyrimidine ring allows for systematic structural modifications to fine-tune the compound's properties for specific applications in medicine, agrochemicals, and materials science.

Future directions in derivative synthesis include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a diverse range of analogs by modifying the substituent at the 5-position (via cross-coupling) and exploring variations in the perfluoroalkyl chain at the 2-position. These analogs can then be screened to build comprehensive SAR models for various biological targets, such as protein kinases or fungal enzymes. researchgate.netnih.gov

Bioisosteric Replacement: Strategically replacing the bromine atom or modifying the perfluoroethyl group with other functional groups to enhance potency, improve pharmacokinetic profiles, or reduce off-target effects.

Functional Materials: Leveraging the unique electronic properties conferred by the perfluoroethyl group to design and synthesize novel materials. For instance, derivatives could be developed as "push-pull" molecules for applications in nonlinear optics or as components of liquid crystals. ossila.com

| Application Area | Design Strategy | Target Property |

| Medicinal Chemistry | Suzuki/Sonogashira coupling at C5 | Enhanced kinase inhibition researchgate.net |

| Agrochemicals | Introduction of toxophoric groups | Potent antifungal/herbicidal activity nih.gov |

| Materials Science | Creation of donor-acceptor systems | Nonlinear optical properties ossila.com |

| Drug Discovery | Variation of perfluoroalkyl chain length | Optimized ADME properties |

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental validation offers a powerful paradigm to accelerate the discovery and optimization of novel compounds based on the this compound scaffold. This integrated approach can significantly reduce the time and resources required for research and development. nih.gov

Key aspects of this integrated workflow include:

Virtual Screening: Using computational docking and molecular dynamics simulations to screen virtual libraries of derivatives against biological targets of interest, thereby prioritizing the most promising candidates for synthesis. researchgate.net

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of unsynthesized compounds, guiding the design of more effective molecules. mdpi.com

Reaction Prediction: Employing computational tools to predict the outcomes of synthetic reactions, identify potential side products, and optimize reaction conditions before heading into the lab.

Iterative Feedback Loop: Creating a cycle where computational predictions guide experimental work, and the resulting experimental data is used to refine and improve the predictive power of the computational models. nih.gov This iterative process has been successfully applied in the development of novel pyrimidine-based inhibitors and herbicides. researchgate.netmdpi.com

By embracing these future perspectives and tackling the associated research challenges, the scientific community can unlock the full potential of this compound, paving the way for the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

Q & A

What synthetic methodologies are most effective for preparing 5-Bromo-2-(perfluoroethyl)pyrimidine?

Answer:

The compound can be synthesized via aromatic nucleophilic substitution (SNAr) reactions. For example, describes coupling 5-bromo-2-iodopyrimidine with fluorinated phenols under optimized conditions (e.g., copper catalysis or Pd-mediated cross-coupling), achieving yields of ~79% . Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.

- Temperature control : Maintain 80–100°C for 12–24 hours to ensure complete substitution.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product.

Validation : Confirm purity via HPLC (>98%) and structural identity using 1H NMR (e.g., δ 8.21 ppm for pyrimidine protons) .

How can researchers optimize reaction conditions to address low yields in SNAr reactions for this compound?

Answer:

Low yields often arise from incomplete substitution or side reactions . and suggest:

- Catalyst screening : Test Pd(PPh3)4 vs. CuI/1,10-phenanthroline to enhance reactivity .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve fluorinated nucleophile solubility.

- Stoichiometry : Use 1.2–1.5 equivalents of perfluoroethylating agent to drive the reaction.

Troubleshooting : Monitor reaction progress with TLC (Rf ~0.5 in 3:1 hexane:EtOAc). If intermediates persist, extend reaction time or increase temperature incrementally.

What analytical techniques are critical for characterizing the crystal structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. and highlight:

- Crystallization : Use slow evaporation of a dichloromethane/hexane mixture to grow diffraction-quality crystals .

- Data collection : At 100 K, resolve bond lengths (C-Br: ~1.89 Å) and dihedral angles (e.g., 10.81° between pyrimidine and substituent planes) .

- Validation : Compare experimental DFT-calculated structures (e.g., unit cell parameters: a=10.18 Å, b=17.62 Å) to identify discrepancies .

How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Answer:

Contradictions may stem from solvent effects or impurities . Mitigation strategies include:

- Standardized conditions : Acquire 1H NMR in CDCl3 at 400 MHz (refer to δ 7.78–8.21 ppm for pyrimidine protons in ) .

- 2D NMR : Use HSQC or HMBC to assign ambiguous signals (e.g., coupling between Br and adjacent protons).

- Cross-validate : Pair NMR with IR spectroscopy (e.g., C-F stretches at 1100–1200 cm⁻¹) and HRMS (m/z calculated for C6H3BrF5N2: 272.94) .

What computational methods are used to predict the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

- HOMO-LUMO gaps : Predict reactivity (e.g., ~4.5 eV for electrophilic substitution sites) .

- Electrostatic potential maps : Identify nucleophilic regions (e.g., Br atom as a leaving group).

Software : Gaussian 16 or ORCA. Compare results with SCXRD -derived charge density maps for accuracy .

How does fluorination impact the stability and reactivity of this pyrimidine derivative?

Answer:

The perfluoroethyl group enhances:

- Electron-withdrawing effects : Stabilizes intermediates in SNAr reactions, reducing side reactions.

- Thermal stability : High melting points (~230°C) due to strong C-F bonds ( ) .

- Lipophilicity : LogP increases by ~1.5 units, impacting solubility (use DMSO for in vitro assays).

What intermolecular interactions dominate the solid-state packing of this compound?

- C–H⋯N/O contacts : Link molecules into dimers (distance: ~3.5 Å) .

- π-π stacking : Between pyrimidine rings (centroid distance: 3.6–3.7 Å).

- Halogen bonding : Br⋯F interactions (3.2 Å) further stabilize the lattice.

Implications : These interactions inform co-crystal design for material science applications.

How can researchers validate the purity of this compound for biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products